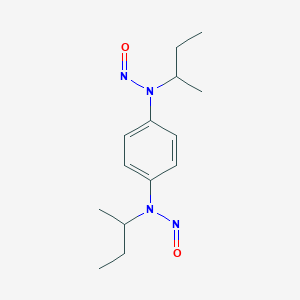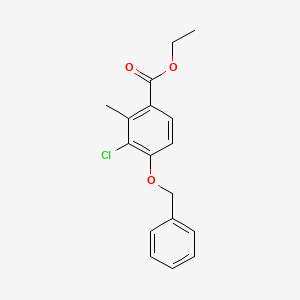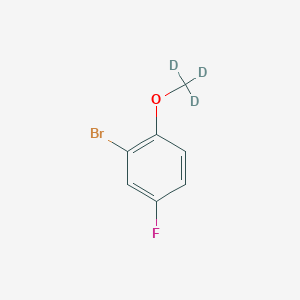
2-(Methoxy-d3)-5-fluorobromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxy-d3)-5-fluorobromobenzene is a deuterated aromatic compound characterized by the presence of a methoxy group, a fluorine atom, and a bromine atom attached to a benzene ring. The deuterium atoms in the methoxy group make it particularly useful in various scientific applications, including isotopic labeling and spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-fluorobromobenzene typically involves the introduction of deuterium atoms into the methoxy group of 5-fluorobromobenzene. One common method is the methylation of 5-fluorobromobenzene using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-(Methoxy-d3)-5-fluorobromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the fluorine atom to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or other functionalized aromatic compounds.
科学的研究の応用
2-(Methoxy-d3)-5-fluorobromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms through isotopic tracing.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.
作用機序
The mechanism of action of 2-(Methoxy-d3)-5-fluorobromobenzene is primarily related to its chemical reactivity and isotopic labeling properties. The deuterium atoms in the methoxy group can influence reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biochemical effects.
類似化合物との比較
Similar Compounds
2-Methoxy-5-fluorobromobenzene: The non-deuterated analog, which lacks the isotopic labeling properties.
2-Methoxy-4-fluorobromobenzene: A positional isomer with different reactivity and applications.
2-Methoxy-5-chlorobromobenzene: A similar compound with chlorine instead of fluorine, affecting its chemical behavior.
Uniqueness
2-(Methoxy-d3)-5-fluorobromobenzene is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and mechanistic studies. The deuterium atoms can alter reaction kinetics and improve the stability of the compound, making it valuable in various scientific and industrial applications.
特性
分子式 |
C7H6BrFO |
|---|---|
分子量 |
208.04 g/mol |
IUPAC名 |
2-bromo-4-fluoro-1-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3/i1D3 |
InChIキー |
JIQXVIJARQLCOY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)F)Br |
正規SMILES |
COC1=C(C=C(C=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




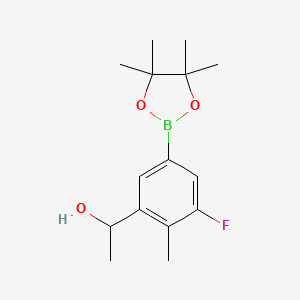
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)

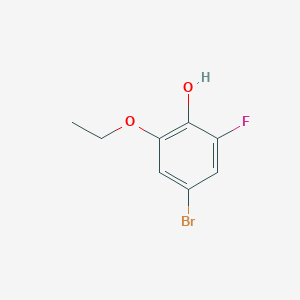

![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
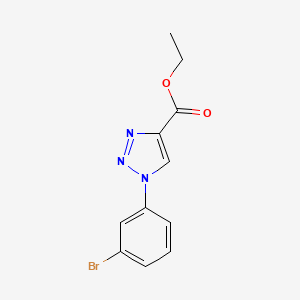
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
